molecular formula C24H32O8 B1255365 Michaolide B

Michaolide B

货号: B1255365
分子量: 448.5 g/mol
InChI 键: JIGSIVJOPLTXIT-BEEFYKMDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Michaolide B is a cembranoid diterpene derived from marine soft corals of the genus Sinularia. These compounds share a cembrane skeleton with oxygenated functional groups, such as acetyloxy or hydroxy substituents, which are critical for their bioactivity. The absence of direct data on this compound suggests it may belong to this broader class, with structural and pharmacological similarities to the documented Michaolides.

属性

分子式

C24H32O8

分子量

448.5 g/mol

IUPAC 名称

[(1S,2S,4S,5R,7E,9S,11E,14R,15R)-5-acetyloxy-14-hydroxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate

InChI

InChI=1S/C24H32O8/c1-12-7-9-18(29-15(4)25)13(2)8-10-19(30-16(5)26)24(6)22(32-24)21-20(17(27)11-12)14(3)23(28)31-21/h7-8,17-22,27H,3,9-11H2,1-2,4-6H3/b12-7+,13-8+/t17-,18+,19-,20-,21+,22+,24+/m1/s1

InChI 键

JIGSIVJOPLTXIT-BEEFYKMDSA-N

手性 SMILES

C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)O)C(=C)C(=O)O3)C)OC(=O)C)/C)OC(=O)C

规范 SMILES

CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)O)C(=C)C(=O)O3)C)OC(=O)C)C)OC(=O)C

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Michaolide B’s closest analogs include Michaolides L–Q and Lobomichaolide, which exhibit variations in substituent positions and stereochemistry, leading to divergent biological activities. Below is a comparative analysis based on structural and functional

Structural Features
Compound Molecular Formula Key Structural Features Source Organism
Michaolide L (1) C₂₆H₃₆O₈ α-exo-methylene-γ-lactone, acetyloxy at C-14 and C-18 Lobophytum michaelae
Michaolide M (2) C₂₄H₃₄O₉ Additional acetyloxy at C-5; stereochemistry at C-5 differs from Michaolide L Lobophytum michaelae
Michaolide N (3) C₂₆H₃₂O₁₀ Acetyloxy shifted from C-10 to C-9; C-12 methyl replaced by aldehyde Lobophytum michaelae
Lobomichaolide (7) C₂₄H₃₂O₈ α-exo-methylene-γ-lactone core; acetyloxy at C-14 and hydroxyl at C-12 Lobophytum michaelae

Key Observations :

  • Acetylation Patterns : Michaolides M and N differ from L and 7 due to acetyloxy group shifts (e.g., C-5 in M, C-9 in N), altering their polarity and bioactivity .
  • Stereochemical Variations : Michaolide M’s R-configuration at C-5 (vs. S in Michaolide L) impacts its interaction with cellular targets .
  • Functional Group Substitutions : The aldehyde at C-12 in Michaolide N enhances its electrophilic reactivity compared to methyl-bearing analogs .

Key Observations :

  • Cytotoxicity: The α-exo-methylene-γ-lactone group is essential for cytotoxicity.
  • Structure-Activity Relationship (SAR) : Acetyloxy groups at C-14 (in Michaolide L and 7) enhance potency against leukemia (P-388) and lung cancer (A-549) cells .
  • Antiviral Activity : Compounds retaining the γ-lactone core (e.g., Michaolide L, Lobomichaolide) inhibit HCMV by targeting viral entry or replication .

Comparison with Functionally Similar Compounds

Beyond the Michaolide series, other cembranoids from Sinularia spp. share overlapping bioactivities:

Sinulariolide
11-Dehydrosinulariolide
  • Comparison : The absence of a γ-lactone ring limits its anticancer specificity compared to Michaolides .

常见问题

Basic Research Questions

Q. What methodologies are recommended for the initial chemical characterization of Michaolide B?

  • Methodological Answer :

  • Step 1 : Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm molecular structure and stereochemistry.
  • Step 2 : Use HPLC or UPLC with diode-array detection (DAD) to assess purity (>95% recommended for biological assays).
  • Step 3 : Compare spectral data with published literature to validate identity .
  • Critical Note : Ensure experimental protocols are reproducible by detailing solvents, column types, and calibration standards in the supplementary materials .

Q. How can researchers design experiments to evaluate the cytotoxicity of this compound in vitro?

  • Methodological Answer :

  • Step 1 : Select cell lines relevant to the compound’s hypothesized bioactivity (e.g., cancer, immune, or microbial models).
  • Step 2 : Optimize dose-response curves using serial dilutions (e.g., 0.1–100 µM) and measure viability via MTT or resazurin assays.
  • Step 3 : Include positive controls (e.g., doxorubicin for cancer cells) and vehicle controls (e.g., DMSO) to validate assay reliability .
  • Critical Note : Address batch-to-batch variability by sourcing this compound from multiple synthetic batches or natural extracts .

Q. What criteria should guide the selection of research questions for preclinical studies on this compound?

  • Methodological Answer :

  • Apply the FINER framework :
  • Feasible : Ensure access to sufficient compound quantities and validated assays.
  • Interesting : Align with gaps in existing literature (e.g., unexplored mechanisms of action).
  • Novel : Investigate understudied targets (e.g., mitochondrial pathways).
  • Ethical : Follow institutional guidelines for animal or human-derived cell use.
  • Relevant : Prioritize questions with therapeutic implications (e.g., anti-inflammatory vs. anticancer effects) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Step 1 : Conduct a systematic comparison of experimental variables (e.g., cell culture conditions, assay endpoints, compound purity).
  • Step 2 : Perform meta-analysis using standardized metrics (e.g., IC₅₀ normalization) to identify outlier datasets .
  • Step 3 : Validate conflicting results via orthogonal assays (e.g., apoptosis vs. necrosis markers) .
  • Critical Note : Publish negative results to reduce publication bias and improve data transparency .

Q. What advanced analytical techniques can elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Step 1 : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners.
  • Step 2 : Apply molecular docking simulations to predict interactions with targets like kinases or GPCRs.
  • Step 3 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
  • Critical Note : Cross-validate computational models with experimental data to minimize false positives .

Q. How can researchers integrate omics data (transcriptomics, metabolomics) to study this compound’s polypharmacology?

  • Methodological Answer :

  • Step 1 : Generate transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify differentially expressed pathways.
  • Step 2 : Correlate findings with metabolomic data (LC-MS) to map metabolic flux changes.
  • Step 3 : Use network pharmacology tools (e.g., Cytoscape) to visualize compound-target-disease interactions .
  • Critical Note : Address data heterogeneity by applying batch-effect correction algorithms (e.g., ComBat) .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting experimental data on this compound?

  • Methodological Answer :

  • Raw Data : Include full spectra (NMR, MS) and chromatograms in supplementary materials.
  • Processed Data : Tabulate IC₅₀ values, statistical tests (e.g., ANOVA p-values), and error margins (SD/SEM) in the main text.
  • Reproducibility : Provide step-by-step protocols for key assays (e.g., cell lysis buffers, instrument settings) .

Table 1: Key Considerations for Experimental Design

AspectBasic Research FocusAdvanced Research Focus
Structural Analysis NMR, HRMS, HPLC purityX-ray crystallography, cryo-EM
Bioactivity Assays Dose-response, viability assaysTarget deconvolution, mechanistic studies
Data Validation Positive/negative controlsOrthogonal assays, multi-omics integration
Reporting Standards Supplementary materials for raw dataPre-registered protocols, meta-analyses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Michaolide B
Reactant of Route 2
Reactant of Route 2
Michaolide B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。